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CAS No.: 963-14-4

Cat. No.: $S592505

Introduction and Drug Profile

Sulfaethoxypyridazine is a sulfonamide antibacterial agent that has established itself as a valuable
therapeutic option in veterinary medicine, particularly in food-producing animals and companion animals.
As a derivative of sulfanilamide, the compound belongs to the broader class of sulfonamides, which remain
among the most widely used antibacterial agents in veterinary practice due to their cost-effectiveness and
demonstrated efficacy against common bacterial pathogens [1]. Sulfaethoxypyridazine is characterized as a
long-acting sulfonamide with enhanced lipid solubility, contributing to its prolonged duration of action
compared to shorter-acting counterparts like sulfisoxazole [1]. The chemical structure features the
characteristic sulfonamide group attached to an ethoxypyridazine ring, which influences its distribution

kinetics and antibacterial potency [2].

In clinical veterinary practice, sulfaethoxypyridazine is primarily utilized as feedstuffs for herd-level
administration, allowing for efficient mass medication in production animals [2]. The drug's pharmacokinetic
profile, including good oral bioavailability and extended elimination half-life, supports this administration
approach by maintaining therapeutic concentrations over prolonged periods. Sulfaethoxypyridazine
demonstrates particular efficacy against susceptible respiratory pathogens and gastrointestinal infections

when administered via feed or water systems [1]. Its continued use in veterinary medicine reflects its
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established safety profile and economic advantages, though appropriate withdrawal times must be observed

in food animals to prevent residue violations.

Mechanism of Action and Bacterial Resistance

Primary Mechanism of Antibacterial Activity

Sulfaethoxypyridazine exerts its bacteriostatic effect through a competitive antagonism of microbial folate
synthesis. The drug structurally resembles para-aminobenzoic acid (PABA), an essential substrate in
bacterial folate metabolism. Sulfaethoxypyridazine competitively inhibits the bacterial enzyme
dihydropterate synthetase (DPS), which normally facilitates the incorporation of PABA into dihydrofolic
acid [1]. This sequential blockade of the folate pathway prevents the synthesis of tetrahydrofolic acid, an
essential cofactor in single-carbon transfer reactions necessary for the synthesis of purine bases, thymidine,

and ultimately bacterial DNA and RNA [1].

The bacteriostatic nature of sulfaethoxypyridazine means that adequate host defense mechanisms are
crucial for successful therapeutic outcomes when used as a sole agent [1]. The antibacterial effect exhibits
concentration-dependent characteristics, with higher concentrations potentially achieving bactericidal
activity, particularly in the urinary tract where the drug becomes concentrated [1]. A notable latent period
exists before the manifestation of antibacterial effects, as bacteria must deplete their existing stores of folic

acid, purines, and thymidine before growth inhibition becomes apparent [1].

Resistance Mechanisms and Potentiation Strategies

Bacterial resistance to sulfaethoxypyridazine can occur through multiple mechanisms, both
chromosomally and plasmid mediated [1]. The most common resistance mechanism involves mutations
in dihydropterate synthetase that decrease the enzyme's affinity for sulfonamides while maintaining its
capacity to bind PABA [1]. Additionally, some bacteria develop overproduction of PABA, which can
overcome the competitive inhibition through mass action effects. This particular resistance mechanism
explains why sulfonamides demonstrate reduced efficacy in purulent environments, where decaying

neutrophils release substantial PABA [1].

© 2026 Smolecule. All rights reserved. 2/13 Tech Support


https://www.smolecule.com/products/s592505?utm_src=pdf-body
https://www.smolecule.com/products/s592505?utm_src=pdf-body
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.smolecule.com/products/s592505?utm_src=pdf-body
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.smolecule.com/products/s592505?utm_src=pdf-body
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.msdvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals
https://www.smolecule.com/products/s592505?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Table 1: Bacterial Resistance Mechanisms to Sulfaethoxypyridazine

Resistance Mechanism Genetic Basis Impact on Efficacy

Altered dihydropterate Chromosomal mutation Decreased drug binding affinity

synthetase

PABA overproduction Plasmid-mediated Competitive reversal of inhibition

Alternative metabolic pathways Multiple genes Bypass of folate pathway

Reduced drug permeability Membrane protein Decreased intracellular
mutations concentration

The potentiated sulfonamide approach significantly enhances the efficacy of sulfaethoxypyridazine. By
combining sulfaethoxypyridazine with dihydrofolate reductase inhibitors such as trimethoprim,
ormetoprim, or pyrimethamine, a sequential blockade of the folate pathway occurs [1]. This combination
produces synergistic bactericidal activity against susceptible organisms, as both enzymes in the folate
biosynthesis pathway are inhibited simultaneously [1]. The optimal ratio for synergy in vitro is
approximately 1:20 (sulfonamide to trimethoprim), though commercial preparations typically use a 1:5 ratio

due to pharmacokinetic considerations [1].
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Efficacy Profiles and Antimicrobial Spectra
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Antibacterial Activity and Spectrum

Sulfaethoxypyridazine demonstrates a broad antibacterial spectrum against both gram-positive and
gram-negative bacteria, with additional activity against certain protozoal organisms [1]. The drug shows
particular efficacy against Streptococcus spp., Staphylococcus spp., Salmonella, Pasteurella,
Corynebacterium, and specific strains of Escherichia coli [1]. The antimicrobial activity extends to
Nocardia and Actinomyces species, making it valuable for treating unusual infections in veterinary patients.
Against protozoal pathogens, sulfaethoxypyridazine exhibits activity against coccidia and Toxoplasma

spp-, especially when combined with pyrimethamine [1].

The susceptibility profile of sulfaethoxypyridazine must be interpreted with consideration of emerging
resistance patterns. Several bacterial genera display variable susceptibility, including Enterobacter,
Klebsiella, Proteus, and Clostridium species, which may initially respond to therapy but frequently develop
resistance  [1]. Importantly, several pathogens are considered intrinsically resistant to
sulfaethoxypyridazine, including Rickettsiae, mycoplasmas, Pseudomonas, Bacteroides, and most
Chlamydia species [1]. The presence of purulent material significantly diminishes efficacy due to the release

of PABA from neutrophil decay, which competitively antagonizes the drug's activity [1].

Table 2: Antimicrobial Spectrum of Sulfaethoxypyridazine

Microorganism Representative Susceptible

Resistant Pathogens
Category Pathogens

Gram-positive bacteria  Staphylococcus aureus, Streptococcus  Enterococcus faecalis

spp.
Gram-negative Escherichia coli, Salmonella spp., Pseudomonas aeruginosa,
bacteria Pasteurella spp. Bacteroides fragilis
Protozoa Coccidia, Toxoplasma gondii (with Cryptosporidium spp.

pyrimethamine)

Other organisms Actinomyces spp., Nocardia spp. Mycoplasma spp., Chlamydia spp.

Pharmacokinetic Profile and Distribution
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Sulfaethoxypyridazine exhibits favorable pharmacokinetic properties that support its classification as a
long-acting sulfonamide in most species. The drug is rapidly and completely absorbed from the
gastrointestinal tract in monogastric animals, though absorption may be delayed in ruminants experiencing
ruminal stasis [1]. Sulfaethoxypyridazine distributes widely throughout the body via the extracellular fluid,
with concentrations in various body fluids reaching 50-90% of plasma levels [1]. The drug demonstrates
moderate protein binding, which influences its distribution pattern, with the unbound fraction representing

the therapeutically active component.

The elimination characteristics of sulfaethoxypyridazine contribute to its prolonged duration of action.
Unlike highly soluble sulfonamides like sulfisoxazole that are rapidly excreted unchanged in urine (>90%
within 24 hours), sulfaethoxypyridazine undergoes more complex metabolism and elimination pathways
[1]. The drug is partially metabolized in the liver through N4-acetylation, and the acetylated metabolites
exhibit reduced water solubility compared to the parent compound [1]. This metabolic pathway has clinical
significance, as decreased solubility of acetylated derivatives may predispose to crystalluria, particularly in

dehydrated patients or those with acidic urine.

Experimental Protocols and Methodologies

Analytical Standard Preparation and Quality Control

For research and quality control purposes, Sulfaethoxypyridazine VETRANAL is available as an analytical
standard with defined purity specifications [3]. Proper handling and storage are critical for maintaining
standard integrity. The analytical standard should be stored at 2-8°C with attention to the labeled expiration
date, as the compound has a limited shelf life [3]. The standard is suitable for both HPLC and gas

chromatography applications, providing versatility in analytical method development [3].

e Standard Preparation Protocol: Accurately weigh 10.0 + 0.1 mg of sulfaethoxypyridazine
analytical standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with
appropriate mobile phase (typically acetonitrile:water 50:50 v/v) to prepare a 1 mg/mL stock standard
solution. Sonicate for 5 minutes to ensure complete dissolution. Prepare working standards through

serial dilution in mobile phase to cover the expected concentration range (typically 0.1-100 pg/mL).
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Filter through a 0.45 pm nylon or PTFE membrane before injection to prevent column contamination

[3].

¢ Quality Control Assessment: System suitability should be evaluated through five replicate injections
of a middle-range standard (10 pg/mL). The relative standard deviation of peak areas should not
exceed 2.0%, and tailing factor should be less than 2.0. Calibration curves should demonstrate linearity
with correlation coefficients (r?) > 0.999 across the validated range. Retention time consistency should

be maintained with < 1% variation between injections [3].

HPLC Method for Pharmaceutical Formulation Analysis

The following protocol describes a validated reversed-phase HPLC method for quantifying

sulfaethoxypyridazine in pharmaceutical formulations, adapted from Sigma-Aldrich application notes [3].

e Chromatographic Conditions:

o Column: C18 stationary phase (250 x 4.6 mm, 5 ym particle size)
o Mobile Phase: Acetonitrile:0.1% formic acid in water (30:70, v/v)
o Flow Rate: 1.0 mL/min

o Injection Volume: 10 pL

o Column Temperature: 30°C

o Detection: UV at 265 nm

o Run Time: 15 minutes

o Sample Preparation: For feed samples, homogenize thoroughly and extract 5.0 g with 50 mL of
acetonitrile:water (70:30) by shaking mechanically for 30 minutes. Centrifuge at 3000 rpm for 10
minutes and filter the supernatant through a 0.45 pm membrane. Dilute with mobile phase as needed to
fall within the calibration range. For injection formulations, dilute directly with mobile phase and filter

before analysis [3].

e Method Validation Parameters: The method should demonstrate specificity with no interference
from excipients, accuracy with recovery of 98-102%, precision with RSD < 2% for repeatability, and
robustness against minor variations in mobile phase composition (+5%) and temperature (+2°C). The

limit of quantification should be sufficient for residue testing, typically < 0.1 pg/mL [3].
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Microbiological Potency Assessment Protocol

The broth microdilution method provides reliable determination of minimum inhibitory concentrations

(MIC) for sulfaethoxypyridazine against bacterial pathogens.

e Preparation of Inoculum: Select 3-5 well-isolated colonies of the test organism and inoculate into 5
mL of Mueller-Hinton broth. Incubate at 35+2°C until turbidity matches the 0.5 McFarland standard
(approximately 1-2x10® CFU/mL). Dilute the suspension with sterile saline or broth to achieve a final

inoculum density of 5x10° CFU/mL in each well of the microdilution tray.

¢ Dilution Scheme: Prepare serial two-fold dilutions of sulfaethoxypyridazine in Mueller-Hinton broth
across the concentration range of 0.06 pg/mL to 512 pg/mL. Include growth control (no antibiotic) and
sterility control (no inoculum) wells. For potentiated sulfonamide testing, incorporate trimethoprim at

a fixed ratio of 1:5 with sulfaethoxypyridazine [1].

e Incubation and Interpretation: Incubate the trays at 35+2°C for 16-20 hours. The MIC is defined as
the lowest concentration that completely inhibits visible growth. Compare endpoints to CLSI

breakpoints where available, or determine epidemiological cut-off values for resistance detection.
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Sulfaethoxypyridazine Experimental Workflow
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Safety and Regulatory Considerations

Toxicological Profile and Adverse Effects

Sulfaethoxypyridazine demonstrates a species-dependent toxicological profile with notable variations
between laboratory animals. Chronic toxicity studies in rats receiving dietary levels of 800, 1600, and 3200
ppm developed characteristic lens opacities by 23 weeks of exposure [2]. Similarly, dogs administered
daily oral doses of 30, 67, and 150 mg/kg developed cataracts within 14 weeks, indicating a consistent
oculotoxic effect across species [2]. The toxic dose (TDio) for rats was established at 16,240 mg/kg over 29

weeks, while dogs exhibited a TDio of 30,450 mg/kg over the same duration [2].

Additional toxicological findings include endocrine system effects, specifically changes in pituitary and
thyroid weights in rats, and serum composition alterations in dogs [2]. These findings suggest that
prolonged administration requires careful monitoring for ocular changes and potential endocrine disruption.
The personal protective equipment recommendations for handling sulfaethexypyridazine include

eyeshields, gloves, and N95 respirators to minimize occupational exposure [2].

Regulatory Status and Withdrawal Considerations

Sulfaethoxypyridazine is approved for veterinary use with specific regulatory classifications governing its
application. The compound is classified under HS Code 2935009090 with specific tariff provisions [2].
Regulatory guidelines emphasize the importance of withdrawal periods before slaughter or milk collection
to prevent residue violations in food-producing animals. The water pollution classification (WGK 3)
indicates the compound as a significant water pollutant, requiring appropriate environmental containment

measures [3].
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Table 3: Safety and Regulatory Profile of Sulfaethoxypyridazine

Parameter Specification Reference
Acute Toxicity (Rat, oral) TDio = 16,240 mg/kg/29W-I [2]
Ocular Toxicity Cataracts in rats and dogs after chronic exposure [2]
Endocrine Effects Changes in pituitary and thyroid weights [2]
Storage Conditions 2-8°C, limited shelf life [3]
Water Pollution Class WGK 3 (highly hazardous to water) [3]
Transport Classification NONH for all transport modes [2]

Clinical Applications and Usage Guidelines

Veterinary Therapeutic Applications

Sulfaethoxypyridazine finds primary application in the treatment and control of respiratory,
gastrointestinal, and urinary tract infections in various animal species. The drug is particularly valuable in
group treatment scenarios through medicated feed or water administration, allowing efficient herd-level
therapy [1] [2]. In swine production systems, sulfaethoxypyridazine is commonly employed against
coliform diarrheas and respiratory complex infections when susceptibility is confirmed. For poultry, the
drug demonstrates efficacy against fowl cholera and coccidial infections, though resistance patterns should

be monitored regularly.

The potentiated formulation of sulfaethoxypyridazine with trimethoprim or ormetoprim significantly
expands the therapeutic indications to include refractory soft tissue infections, septicemia, and
genitourinary infections that may not respond to sulfonamide monotherapy [1]. The combination approach
is particularly valuable in small animal medicine for treating kennel cough, pododermatitis, and prostatitis
caused by susceptible organisms. When combined with pyrimethamine, sulfaethoxypyridazine has

applications in treating systemic protozoal infections such as toxoplasmosis in susceptible species [1].
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Dosing and Administration Protocols

Standard dosing recommendations for sulfaethoxypyridazine must be species-specific and account for the

route of administration and formulation type.

e Ruminants: For cattle and small ruminants, the recommended dosage is 25-50 mg/kg body weight
administered orally every 24 hours, with the higher end of the range used for severe infections. For
group treatment via medicated feed, provide 400-600 g per ton of complete feed for 5-7 days, ensuring

uniform mixing and adequate consumption.

e Swine: Administer 25 mg/kg body weight orally every 24 hours, or via medicated water at a
concentration of 0.4-0.8 g per gallon for 3-5 days. For prevention in growing pigs, incorporate 100-200

g per ton of complete feed.

e Companion Animals: For dogs and cats, the recommended dose is 25 mg/kg every 12 hours for
potentiated formulations, or 50 mg/kg every 24 hours for monotherapy. Treatment duration typically

ranges from 5-14 days depending on infection severity and clinical response.

¢ Adjustment Considerations: Dose reduction may be necessary in patients with hepatic impairment
or renal dysfunction due to altered metabolism and excretion. Animals with urine acidification may
require increased fluid intake to prevent crystalluria. The presence of purulent exudates may

necessitate higher dosing or alternative therapy due to PABA content neutralizing drug effects [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b592505#sulfaethoxypyridazine-in-veterinary-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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